N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride
Description
The target compound, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(1-methyltetrazol-5-yl)sulfanylethanamine hydrochloride, features a 2,3-dihydro-1,4-benzodioxin scaffold linked to a methyltetrazole-thioether moiety via an ethanamine chain. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S.ClH/c1-18-13(15-16-17-18)21-7-4-14-9-10-2-3-11-12(8-10)20-6-5-19-11;/h2-3,8,14H,4-7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPVCGNKULPZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC3=C(C=C2)OCCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs with Benzodioxin Moieties
(a) N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide (CAS: 733789-02-1)
- Key Differences : Replaces the ethanamine chain with a propanamide group.
- This may alter membrane permeability and target receptor interactions .
(b) N-[2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}-N,N-dimethylethane-1-sulfonamide] Hydrochloride (CAS: 1252265-15-8)
- Key Differences: Incorporates a sulfonamide group and dimethylamino substituents.
- The dimethylamino group increases steric bulk, which may affect binding pocket compatibility .
(c) Lecozotan Hydrochloride (CAS: 433282-68-9)
- Structure: Contains a benzodioxin-linked piperazinylpropyl chain, a pyridinyl group, and a cyano substituent.
- Implications: Designed as a 5-HT1A receptor antagonist for Alzheimer’s disease. The cyano group and piperazine ring confer distinct electronic and conformational properties compared to the tetrazole-thioether motif in the target compound .
(d) N-[2-(1,4-Benzodioxan-5-yloxy)ethyl]butylamine Hydrochloride (CAS: 2906-69-6)
- Key Differences : Features a butylamine chain and a benzodioxan-5-yloxy group.
- The ether linkage (vs. thioether) reduces electron-withdrawing effects, altering electronic distribution .
Functional Group Variations
(a) Tetrazole vs. Triazole Derivatives
- Example : Compounds with triazole rings (e.g., 4-[4-(4-fluorophenyl)-5-(2-methoxypyrimidin-4-yl)-imidazol-1-yl]-cyclohexan-1-ol) exhibit enhanced aromatic stacking but lack the bioisosteric mimicry of tetrazoles. This impacts binding to enzymes or receptors requiring carboxylate-like interactions .
(b) Thioether vs. Sulfonamide Linkages
- Example : Sulfonamide-containing analogs (e.g., ) show higher polarity and metabolic resistance compared to thioethers. However, thioethers may offer greater flexibility and reduced steric hindrance in target binding .
Pharmacological and Physicochemical Properties
Key Observations
Benzodioxin Scaffold : Common across all analogs, enabling π-π interactions and structural rigidity.
Tetrazole Advantage : The 1-methyltetrazole group in the target compound mimics carboxylic acids, avoiding metabolic deactivation while maintaining electronic properties .
Salt Forms : Hydrochloride salts universally improve solubility, critical for in vivo efficacy .
Chain Length and Functional Groups : Ethanamine vs. butylamine or propanamide chains dictate lipophilicity and target engagement.
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